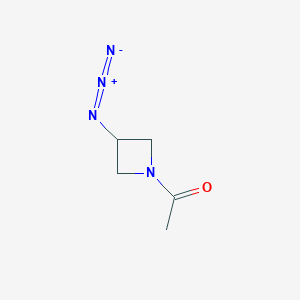
(3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone
Übersicht
Beschreibung
3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone (FMPPM) is a compound with a wide range of applications in scientific research. It is an organic compound with a molecular weight of 193.22 g/mol and is a white crystalline solid. FMPPM is a synthetic derivative of pyrrolidine, a cyclic amine, and is a close analog of piperidine, a bicyclic amine. It is an important building block for the synthesis of other compounds and has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Testing and Drug Development
This compound is utilized as a reference standard in pharmaceutical testing . Its structural features, such as the pyrrolidine and piperidine rings, are common in many pharmacologically active molecules. The compound’s role in drug development is crucial for ensuring the efficacy and safety of new medications.
Medicinal Chemistry
The pyrrolidine ring, a core component of this compound, is a versatile scaffold in drug discovery. It is used to synthesize biologically active compounds with potential therapeutic applications . The compound’s derivatives could be explored for their efficacy in treating various diseases.
Pharmacological Research
Piperidine derivatives, including those related to this compound, are present in over twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry, with applications ranging from antipsychotics to antivirals .
Industrial Applications
While specific industrial uses of this compound are not detailed, its structural analogs are often employed in the synthesis of materials and chemicals that require precise molecular architecture .
Chemical Research
In chemical research, this compound serves as a model for studying the reactivity and properties of similar organic molecules. It helps in understanding the behavior of fluorinated compounds in various chemical reactions .
Neuroscience
Although direct applications in neuroscience are not explicitly mentioned, related compounds are used to study neurological pathways and disorders. They can serve as tools for probing the function of neurotransmitters and receptors.
Wirkmechanismus
Target of Action
A similar compound, abbv-318, has been found to inhibit the sodium channel nav 18 . This channel is a promising target for the development of new pain treatments .
Mode of Action
If it acts similarly to ABBV-318, it may inhibit the sodium channel Nav 1.8, thereby affecting the transmission of pain signals .
Biochemical Pathways
If it acts similarly to ABBV-318, it may affect the pathways involved in pain signal transmission .
Result of Action
Abbv-318, a similar compound, has shown robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain .
Eigenschaften
IUPAC Name |
[3-(fluoromethyl)pyrrolidin-1-yl]-piperidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O/c12-7-9-4-6-14(8-9)11(15)10-3-1-2-5-13-10/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGQFCAYZYTAOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC(C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















